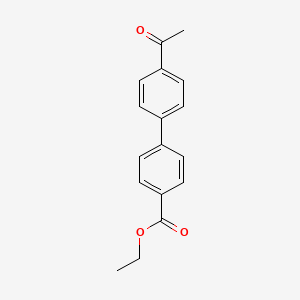

Ethyl 4-(4-acetylphenyl)benzoate

概述

描述

Ethyl 4’-acetyl-[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an ethyl ester group, an acetyl group, and a biphenyl structure. The biphenyl structure consists of two benzene rings connected by a single bond, which imparts unique chemical properties to the compound.

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 4’-acetyl-[1,1’-biphenyl]-4-carboxylate can be synthesized through various methods. One common synthetic route involves the reaction of 4’-hydroxyacetophenone with phenylboronic acid in the presence of a palladium catalyst. The reaction conditions typically include a base such as potassium carbonate and a solvent like ethanol. The resulting product is then esterified using ethyl chloroformate to obtain the final compound .

Industrial Production Methods

Industrial production of Ethyl 4’-acetyl-[1,1’-biphenyl]-4-carboxylate often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time.

化学反应分析

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Mechanism : Protonation of the ester oxygen, nucleophilic attack by water, and cleavage of the ester bond.

-

Product : 4-(4-Acetylphenyl)benzoic acid.

Basic Hydrolysis (Saponification)

-

Conditions : NaOH or KOH in aqueous ethanol under reflux.

-

Product : Sodium/potassium 4-(4-acetylphenyl)benzoate.

-

Application : Intermediate for carboxylate salt derivatives.

Transesterification

The ethyl ester group can be replaced with other alcohols via acid-catalyzed transesterification:

| Alcohol Reactant | Catalyst | Product |

|---|---|---|

| Methanol | H₂SO₄ | Methyl 4-(4-acetylphenyl)benzoate |

| Propanol | HCl | Propyl 4-(4-acetylphenyl)benzoate |

Reduction of the Ester Group

-

Reagent : LiAlH₄ in anhydrous ether.

-

Product : 4-(4-Acetylphenyl)benzyl alcohol.

-

Mechanism : Reduction of the ester to a primary alcohol.

Oxidation of the Acetyl Group

-

Reagent : KMnO₄/H₂SO₄ under vigorous conditions.

-

Product : 4-(4-Carboxyphenyl)benzoic acid.

-

Limitation : Requires harsh conditions due to ketone stability.

Photoredox Reactions

Under blue LED irradiation (460 nm) with Cu(I) catalysts and O₂, analogous esters undergo α-ketolation :

| Parameter | Value |

|---|---|

| Catalyst | CuI/2-picolinic acid |

| Solvent | Alcohols (e.g., MeOH) |

| Radical Intermediate | Superoxide (O₂⁻- ) |

-

Applicability : Potential for modifying the ester’s α-position, though direct evidence for this compound remains unexplored .

Electrophilic Aromatic Substitution

The acetyl group directs electrophiles to meta positions on its attached ring:

| Reaction | Electrophile | Position | Product |

|---|---|---|---|

| Nitration | NO₂⁺ | Meta | 4-(3-Nitro-4-acetylphenyl)benzoate |

| Halogenation | X₂/FeX₃ | Meta | 4-(3-Halo-4-acetylphenyl)benzoate |

-

Mechanistic Insight : Acetyl’s electron-withdrawing nature deactivates the ring and directs substitution meta.

Stability and Side Reactions

-

Thermal Decomposition : Degrades above 250°C, releasing CO₂ and forming biphenyl derivatives.

-

Light Sensitivity : Prolonged UV exposure may cause ester cleavage or acetyl group rearrangement.

科学研究应用

Ethyl 4’-acetyl-[1,1’-biphenyl]-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including enzyme inhibition.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of liquid crystals and other advanced materials.

作用机制

The mechanism of action of Ethyl 4’-acetyl-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects .

相似化合物的比较

Ethyl 4’-acetyl-[1,1’-biphenyl]-4-carboxylate can be compared with other biphenyl derivatives, such as:

4-Acetylbiphenyl: Lacks the ethyl ester group, making it less versatile in certain applications.

4-Ethylbiphenyl: Lacks the acetyl group, resulting in different chemical reactivity.

Biphenyl: The simplest biphenyl derivative, lacking both the acetyl and ethyl ester groups.

Ethyl 4’-acetyl-[1,1’-biphenyl]-4-carboxylate stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties.

生物活性

Ethyl 4-(4-acetylphenyl)benzoate, an organic compound belonging to the biphenyl family, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an ethyl ester group and an acetyl group attached to a biphenyl structure. Its chemical formula is , and it is characterized by the following functional groups:

- Ethyl Ester : Contributes to solubility and reactivity.

- Acetyl Group : Enhances biological activity through potential interactions with biological targets.

Research indicates that this compound may exert its biological effects through various mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could lead to therapeutic applications in conditions requiring modulation of enzymatic activity.

- Antimicrobial Activity : Preliminary studies suggest antimicrobial properties, particularly against Gram-positive bacteria, indicating a bactericidal mechanism that may involve disrupting bacterial cell function .

Antimicrobial Effects

A study focusing on the antimicrobial activity of similar compounds highlighted the efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, with results indicating significant activity against Staphylococcus aureus and Enterococcus faecalis:

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 15.625 - 62.5 |

| Ciprofloxacin | 0.381 |

This suggests that this compound may serve as a potential alternative or adjunct to existing antibiotics in treating resistant bacterial infections .

Enzyme Inhibition Studies

Further investigations into enzyme inhibition revealed that this compound can effectively inhibit dipeptidyl peptidase-IV (DPP-IV), an enzyme crucial for glucose metabolism. This inhibition could have implications for managing diabetes by enhancing insulin sensitivity and lowering blood sugar levels .

Case Studies and Research Findings

- Antimicrobial Efficacy : A case study demonstrated that this compound exhibited significant antibacterial activity against clinical isolates of MRSA, with a reported MIC value of 31.108 µg/mL .

- Mechanistic Insights : A mechanistic study suggested that the compound's antibacterial action may involve the inhibition of nucleic acid synthesis pathways, leading to cell death in susceptible bacteria .

- Pharmacokinetics : Investigations into pharmacokinetic properties indicate favorable absorption and distribution characteristics for this compound, making it a candidate for further development in therapeutic applications.

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed for Ethyl 4-(4-acetylphenyl)benzoate derivatives?

Methodology:

- Esterification: React 4-(4-acetylphenyl)benzoic acid with ethanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) under reflux .

- Nucleophilic substitution: Introduce functional groups (e.g., amino, thiol) via base-catalyzed reactions (e.g., NaH in THF) at the acetyl or benzoate positions .

- Multi-step synthesis: Use ethyl 4-aminobenzoate as a precursor, followed by acetylation with acetic anhydride or acetyl chloride .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodology:

- ¹H/¹³C NMR: Assign peaks for the acetyl (δ ~2.6 ppm for CH₃), aromatic protons (δ ~7.5–8.3 ppm), and ester carbonyl (δ ~165–170 ppm) .

- IR spectroscopy: Identify ester C=O (~1720 cm⁻¹) and acetyl C=O (~1680 cm⁻¹) stretches .

- X-ray crystallography: Resolve crystal packing and confirm substituent positions using SHELXL for refinement .

Q. How can reaction yields be optimized during synthesis?

Methodology:

- Solvent selection: Use anhydrous solvents (e.g., DMF, THF) to minimize hydrolysis of the ester group .

- Temperature control: Maintain reflux conditions (~80–120°C) for esterification and substitution reactions .

- Catalyst use: Employ Pd catalysts for cross-coupling reactions to introduce aryl/heteroaryl groups .

Advanced Research Questions

Q. How do crystallographic refinements using SHELX address challenges in structural analysis of acetylated benzoates?

Methodology:

- Data collection: Use high-resolution (≤1.0 Å) synchrotron data to resolve electron density ambiguities near the acetyl group .

- Twinning refinement: Apply SHELXL’s TWIN/BASF commands for crystals with pseudo-merohedral twinning .

- Hydrogen bonding networks: Analyze intermolecular interactions (e.g., C=O···H–C) to explain stability and polymorphism .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antitumor vs. antimicrobial)?

Methodology:

- Dose-response assays: Test across a wide concentration range (nM–µM) to identify off-target effects .

- Cell-line specificity: Compare activity in cancer (e.g., MCF-7) vs. bacterial (e.g., E. coli) models under standardized conditions .

- Metabolite profiling: Use LC-MS to verify compound stability and rule out degradation products .

Q. How does the acetyl group’s electronic nature influence regioselectivity in electrophilic substitution?

Methodology:

- Electron-withdrawing effect: The acetyl group directs electrophiles (e.g., NO₂⁺) to the meta position of the phenyl ring. Validate via nitration (HNO₃/H₂SO₄) followed by HPLC analysis .

- Competitive experiments: Compare substitution patterns with fluorophenyl analogs (electron-withdrawing) vs. methylphenyl analogs (electron-donating) .

Q. What computational approaches predict interactions between this compound and biological targets?

Methodology:

- Molecular docking: Use AutoDock Vina to model binding to enzymes (e.g., COX-2) or receptors (e.g., EGFR) .

- QSAR modeling: Correlate substituent electronegativity with IC₅₀ values for antimicrobial activity .

- MD simulations: Assess binding stability over 100-ns trajectories in explicit solvent models .

属性

IUPAC Name |

ethyl 4-(4-acetylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-3-20-17(19)16-10-8-15(9-11-16)14-6-4-13(5-7-14)12(2)18/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRXSVQGASWWQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10559877 | |

| Record name | Ethyl 4'-acetyl[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119838-61-8 | |

| Record name | Ethyl 4'-acetyl[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。